N-(1-hydroxypropan-2-yl)acetamide

Description

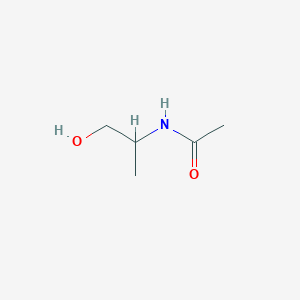

N-(1-Hydroxypropan-2-yl)acetamide (CAS: Not explicitly provided; molecular formula: C₅H₁₁NO₂) is a secondary acetamide derivative characterized by a hydroxy-substituted propan-2-yl group attached to the nitrogen of an acetamide moiety. Its structure (SMILES: CC(=O)NC(C)CO) features a hydroxyl group at the C1 position of the propane chain, conferring polarity and hydrogen-bonding capacity. This compound has garnered interest in pharmacological and agrochemical research. For instance, its derivative, R-(−)-2-(2,6-dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamide, demonstrated potent anticonvulsant activity (ED₅₀ = 12.00 mg/kg in rats, oral administration) . Additionally, it has been identified as a transformation product (TP) of the herbicide S-metolachlor, where structural prioritization studies highlight its environmental relevance .

Properties

IUPAC Name |

N-(1-hydroxypropan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(3-7)6-5(2)8/h4,7H,3H2,1-2H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVBTAFBWUVUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural Derivatives and Modifications

Key Observations:

- Hydroxy Group Positioning: The number and position of hydroxyl groups significantly influence solubility. N-(1,3-dihydroxypropan-2-yl)acetamide (C₅H₁₁NO₃) has higher hydrophilicity than the parent compound due to two –OH groups .

- Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., phenyl in , phenoxy in ) enhance lipophilicity and receptor binding, critical for CNS activity. Conversely, chloro and alkyl groups (e.g., in pesticide TPs ) improve environmental stability.

Table 2: Activity Comparison of Selected Analogues

Key Observations:

- Anticonvulsant Efficacy: The phenoxy derivative (R-(−)-2-(2,6-dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamide) outperforms simpler analogs, likely due to enhanced blood-brain barrier penetration from lipophilic substituents .

- Environmental Impact: Chlorinated derivatives (e.g., pesticide TPs) exhibit higher environmental persistence and toxicity than non-halogenated analogs, necessitating prioritization in risk assessments .

Physicochemical and Crystallographic Properties

Table 3: Physical Properties of Selected Compounds

Key Observations:

- Crystal Packing: Electron-withdrawing groups (e.g., –Cl, –CF₃) in analogs like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide induce dense crystal packing (monoclinic systems), reducing solubility .

- Hydrogen-Bonding Capacity : Additional hydroxyl groups (e.g., in ) improve aqueous solubility, critical for drug delivery but may reduce membrane permeability.

Q & A

Q. Methodological Insight

- Reagent Selection : Use acetic anhydride as the acetylating agent due to its reactivity and ease of removal.

- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) to terminate reactions at ~90% conversion.

- Purity Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (characteristic peaks: δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH-OH) .

How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Advanced Research Focus

Contradictions in bioactivity data (e.g., anti-inflammatory vs. negligible effects) often stem from variations in assay conditions or impurity profiles. For example, residual solvents (e.g., DMSO) in stock solutions can artificially modulate enzyme inhibition assays.

Q. Methodological Approach

- Assay Standardization : Use LC-MS to verify compound integrity post-dissolution.

- Control for Impurities : Compare batches purified via recrystallization (ethanol/water) vs. crude samples.

- Mechanistic Studies : Employ surface plasmon resonance (SPR) to directly measure binding affinity to target enzymes (e.g., COX-2), avoiding cell-based assay artifacts .

What advanced spectroscopic techniques are recommended for characterizing stereoisomers of this compound?

Advanced Research Focus

The compound’s chiral center at the hydroxypropan moiety necessitates stereochemical analysis.

Q. Methodological Guidance

- Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol 90:10, 1 mL/min) to resolve enantiomers (retention times: 8.2 min for R, 9.7 min for S).

- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and DFT-simulated spectra .

- X-ray Crystallography : Co-crystallize with thiourea-based chiral selectors for single-crystal analysis .

How can researchers design experiments to probe the metabolic stability of this compound in hepatic models?

Advanced Research Focus

Metabolic stability impacts its potential as a drug candidate. Key pathways include hydroxylation and glucuronidation.

Q. Experimental Design

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs, 1 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, and 60 min with acetonitrile.

- Metabolite Identification : Use UPLC-QTOF-MS (positive ESI mode; m/z range 100–600) to detect phase I (e.g., +16 Da for hydroxylation) and phase II metabolites (+176 Da for glucuronides) .

- Kinetic Analysis : Calculate intrinsic clearance (CLint) using the substrate depletion method.

What strategies are effective for improving aqueous solubility of this compound without compromising bioactivity?

Advanced Research Focus

Poor solubility (<1 mg/mL in water) limits in vivo applications.

Q. Methodological Solutions

- Salt Formation : React with hydrochloric acid to form a hydrochloride salt (solubility increases to ~15 mg/mL) .

- Co-Solvent Systems : Use PEG-400/water (30:70 v/v) for in vivo dosing.

- Prodrug Approach : Synthesize a phosphate ester prodrug (hydrolyzes in plasma to release active compound) .

How should researchers address polymorphism in solid-state formulations of this compound?

Advanced Research Focus

Polymorphism affects dissolution rates and shelf stability.

Q. Methodological Recommendations

- Screening : Perform solvent-mediated crystallization (e.g., ethanol, acetone) to identify Forms I (monoclinic) and II (orthorhombic).

- Stability Testing : Store at 25°C/60% RH for 4 weeks; monitor form conversion via PXRD (characteristic peaks: Form I at 12.5° 2θ, Form II at 14.3° 2θ) .

- Hygroscopicity Analysis : Use dynamic vapor sorption (DVS) to assess water uptake at 0–90% RH.

What computational methods are suitable for predicting the pharmacokinetic profile of this compound?

Advanced Research Focus

In silico models reduce reliance on animal testing.

Q. Methodological Workflow

- ADME Prediction : Use SwissADME to estimate LogP (1.8), topological polar surface area (TPSA: 58 Ų), and blood-brain barrier permeability (low).

- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding (>90%) .

- Docking Studies : AutoDock Vina for interaction profiling with cytochrome P450 3A4 (CYP3A4) to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.